DNS-0056
Description
Propriétés
Formule moléculaire |
C24H26FN5O3S |
|---|---|
Poids moléculaire |
483.56 |
Nom IUPAC |
6-(2-fluoro-4-methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one |
InChI |
InChI=1S/C24H26FN5O3S/c1-32-17-3-2-16(19(25)10-17)12-29-23-21(22-26-14-27-30(22)24(29)31)18-4-7-28(13-20(18)34-23)11-15-5-8-33-9-6-15/h2-3,10,14-15H,4-9,11-13H2,1H3 |
Clé InChI |
FOZFBBKUKXGMND-UHFFFAOYSA-N |
SMILES |
O=C1N2C(C(C3=C(CN(CC4CCOCC4)CC3)S5)=C5N1CC6=CC=C(OC)C=C6F)=NC=N2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DNS-0056; DNS 0056; DNS0056 |
Origine du produit |
United States |
Theoretical and Computational Frameworks for Dns 0056 Analysis
Computational Modeling of Molecular Interactions Involving DNS-0056
Computational modeling is a cornerstone of modern drug discovery and molecular biology, providing insights into the interactions between a small molecule like DNS-0056 and its biological targets. These methods allow for the simulation and prediction of binding affinities and mechanisms of action at a molecular level.
The computational investigation of a novel compound such as DNS-0056 would typically employ both ligand-based and structure-based methods.
Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key techniques include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. f1000research.com For DNS-0056, a QSAR model would be built using a dataset of molecules with known activities against a particular target, allowing for the prediction of DNS-0056's potency.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the pharmacophore from a set of active compounds, researchers can screen for other molecules, including DNS-0056, that fit this model. nih.gov
Molecular Similarity Searching: This involves comparing the chemical structure of DNS-0056 to databases of known compounds to identify molecules with similar features, which may suggest similar biological functions.
Structure-based approaches are employed when the 3D structure of the target protein or macromolecule has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. The primary structure-based method is:
Molecular Docking: This technique predicts the preferred orientation of a ligand (DNS-0056) when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. This can provide valuable information about the binding mode and affinity of DNS-0056. nih.gov
| Computational Approach | Description | Requirement for DNS-0056 Analysis |
| Ligand-Based | ||
| QSAR | Correlates chemical structure with biological activity. | A dataset of compounds with known activities. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | A set of active molecules to derive the model. |
| Molecular Similarity | Compares DNS-0056 to known compounds. | A database of chemical structures. |
| Structure-Based | ||
| Molecular Docking | Predicts the binding orientation of DNS-0056 to a target. | A 3D structure of the biological target. |
Molecules are not static entities; they are dynamic and can adopt a multitude of conformations. Understanding the conformational dynamics of DNS-0056 is crucial for a complete picture of its interactions with biological targets.
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. springernature.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system change over time. springernature.com For DNS-0056, MD simulations can:
Explore the conformational landscape of the molecule in different environments (e.g., in water or bound to a protein).
Identify the most stable and biologically relevant conformations.
Provide insights into the flexibility and rigidity of different parts of the molecule.
Reveal the detailed mechanism of binding and unbinding from a target protein. nih.gov
Enhanced sampling techniques, such as parallel tempering metadynamics, can be employed to accelerate the exploration of the conformational space, which is particularly useful for complex molecules or processes that occur over long timescales. springernature.com
In Silico Prediction of Biological Activities and Interaction Sites of DNS-0056
In silico methods, meaning "performed on computer or via computer simulation," are instrumental in predicting the biological activities of a new compound like DNS-0056 and identifying its potential interaction sites on a target molecule. nih.gov
Predicting Biological Activities: A range of computational tools can be used to predict the potential therapeutic effects or toxicities of DNS-0056. These predictions are often based on the molecule's structural similarity to compounds with known activities. Machine learning and deep learning models, trained on large datasets of chemical structures and their associated biological data, are increasingly used for this purpose. mdpi.com
Identifying Interaction Sites: When the structure of a target protein is known, computational methods can predict the most likely binding site for DNS-0056. These methods often analyze the protein's surface for pockets and cavities with physicochemical properties that are complementary to those of the ligand. Molecular docking, as mentioned earlier, is a primary tool for this purpose. mdpi.com
| Prediction Target | Computational Method | Required Input for DNS-0056 |
| Biological Activity | Machine Learning, Similarity Searching | Chemical structure of DNS-0056 |
| Interaction Site | Pocket Detection Algorithms, Molecular Docking | 3D structure of the target protein |
Data Analytics and Cheminformatics in DNS-0056 Research
Cheminformatics is a field that combines chemistry, computer science, and information science to store, analyze, and retrieve chemical information. f1000research.combroadinstitute.org In the context of DNS-0056 research, cheminformatics plays a vital role in managing and analyzing the large datasets generated from computational and experimental studies. broadinstitute.org
Key applications of data analytics and cheminformatics include:
Database Management: Creating and maintaining databases of chemical structures, properties, and biological activities related to DNS-0056 and similar compounds.
Data Mining: Identifying patterns and relationships within large datasets to generate new hypotheses about the mechanism of action or potential applications of DNS-0056.
Visualization of Chemical Space: Using computational tools to visualize the chemical space occupied by DNS-0056 and related compounds, which can aid in understanding structure-activity relationships and identifying opportunities for designing new molecules with improved properties. nih.gov
Integration of Data: Combining data from various sources, including computational predictions and experimental results, to build a comprehensive understanding of DNS-0056. nih.gov
The use of these computational frameworks allows for a more efficient and informed approach to the study of a novel chemical entity like DNS-0056, guiding experimental work and accelerating the process of drug discovery and development.
Advanced Methodologies for the Experimental Investigation of Chemical Compound Dns 0056
In Vitro Research Systems for DNS-0056 Activity Assessment
In vitro research systems play a crucial role in the initial characterization of a compound's biological activity and interactions at the cellular and molecular levels. For DNS-0056, these systems have been employed to determine its potency against its molecular target and to explore its biochemical effects.
Cell-Based Assays for Studying Cellular Responses to DNS-0056
Specific details regarding a broad range of cell-based assays used solely for studying the cellular responses directly attributable to DNS-0056 were not extensively detailed in the provided search results. However, given that DNS-0056 is identified as a PDE1 inhibitor, cell-based assays designed to measure intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), would be relevant for assessing its impact on cellular signaling pathways regulated by PDE1 enzymes. While the search results mention measuring cyclic nucleotide levels in the context of in vivo studies, specific protocols or findings from dedicated cell-based assays examining direct cellular responses to DNS-0056 treatment in isolation were not prominently featured.
Biochemical Assays for Evaluating DNS-0056 Interactions
Biochemical assays have been instrumental in quantifying the inhibitory potency of DNS-0056 against its target enzyme, PDE1. A key finding from biochemical evaluation is the reported half-maximal inhibitory concentration (IC50) of DNS-0056 against PDE1, which was determined to be 25 nM. This indicates a potent interaction with the enzyme, where a relatively low concentration of the compound is sufficient to inhibit 50% of the enzyme's activity in a controlled in vitro setting.
While the search results confirm that biochemical data analysis was performed in studies involving DNS-0056, detailed descriptions of other specific biochemical assays used to evaluate broader interactions were not provided.
An example of a key finding from biochemical assays is presented in the table below:
| Assay Type | Target | Result (IC50) | Reference |
| Enzyme Inhibition | PDE1 | 25 nM |
Target Engagement Studies of DNS-0056 in Cellular Contexts
Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a cellular environment. For DNS-0056, identified as a PDE1B inhibitor,, target engagement in cellular contexts would involve demonstrating that DNS-0056 binds to and inhibits PDE1B within living cells, leading to downstream effects on cyclic nucleotide signaling.
Although the search results highlight the PDE1B inhibitory activity of DNS-0056 and its effects on cyclic nucleotide levels in vivo, specific details regarding dedicated in cellular target engagement studies, such as cellular thermal shift assays (CETSA) or related methodologies confirming the binding of DNS-0056 to PDE1B within cells, were not explicitly detailed. The observed in vivo effects on cyclic nucleotide levels in the central nervous system of rats indirectly support cellular target engagement in that biological system.
In Vivo Research Models (Non-Human Organisms) in DNS-0056 Studies
In vivo research using non-human organisms is critical for understanding the systemic effects of a compound, its pharmacokinetic properties, and its impact on complex biological processes. Studies on DNS-0056 have primarily utilized vertebrate models to investigate its effects, particularly on cognitive function.
Systemic Effects of DNS-0056 in Vertebrate Model Organisms
Vertebrate models, specifically rats, have been extensively used to study the systemic effects of DNS-0056. These studies have focused on evaluating its impact on memory and its influence on cyclic nucleotide levels in the central nervous system.
Research in rats has demonstrated that DNS-0056 exhibits memory-enhancing properties. Studies utilizing models such as object recognition memory and contextual memory tasks have shown that administration of DNS-0056 can significantly improve long-term memory in these animals.,, For instance, in contextual fear conditioning in rats, DNS-0056 significantly enhanced 24-hour memory. These behavioral studies suggest a systemic effect of DNS-0056 on neural circuits involved in memory formation and consolidation.
Furthermore, investigations in male Sprague Dawley rats have examined the effects of DNS-0056 on cyclic nucleotide levels in the central nervous system. These studies measured changes in cAMP and cGMP concentrations in different brain regions as a biomarker of PDE inhibition. This research provides insight into the biochemical consequences of systemic DNS-0056 administration in a living vertebrate system. The studies also explored rodent species-specific and brain region-specific changes in cyclic nucleotide levels following administration.
Data from in vivo studies in rats demonstrating memory enhancement are summarized below:
| Model Organism | Behavioral Task | Observed Effect | Reference |
| Rat | Object Recognition Memory | Memory enhancement | , |
| Rat | Contextual Memory | Enhanced 24-hour memory |
Investigations of DNS-0056 in Invertebrate or Plant Systems
Based on the conducted searches, there is no information available in the provided results regarding experimental investigations of chemical compound DNS-0056 in invertebrate or plant systems. Research efforts detailed in the search results have been exclusively focused on in vitro biochemical characterization and in vivo studies utilizing vertebrate (rat) models.
Behavioral Phenotyping and Cognitive Assessments in Non-Human Models Treated with DNS-0056
Behavioral phenotyping and cognitive assessments in non-human models are critical for evaluating the in vivo effects of compounds like DNS-0056 on complex biological functions, particularly those related to the central nervous system. Research involving DNS-0056 has extensively utilized rodent models to investigate its impact on learning and memory processes.
Studies have demonstrated that DNS-0056, also referred to as 16K or compound 16-k, exhibits potent memory-enhancing properties in rats. researchgate.netresearchgate.net Specifically, it has been shown to improve learning and memory in rat models employing object recognition memory tasks. researchgate.netresearchgate.net Furthermore, in a contextual fear conditioning model, DNS-0056 significantly enhanced memory retention 24 hours after the conditioning phase when administered prior to or immediately following training. frontiersin.orgnih.gov
A notable finding from these behavioral assessments is that DNS-0056 did not appear to affect baseline locomotion or the perception of foot-shock during conditioning. frontiersin.orgnih.gov This suggests that the observed improvements in memory are not attributable to general changes in activity levels or sensory processing, indicating a more specific effect on cognitive function. frontiersin.orgnih.gov
These findings highlight the utility of standardized behavioral paradigms in non-human models for dissecting the specific cognitive domains influenced by compounds such as DNS-0056. The results from these assessments provide crucial data regarding the potential procognitive effects of PDE1B inhibition.
Below is a summary of key behavioral findings related to DNS-0056 in rat models:
| Behavioral Test | Observed Effect of DNS-0056 | Reference(s) |
| Object Recognition Memory | Enhanced long-term recognition memory | nih.govmedkoo.comacs.org |
| Learning and Memory (General) | Improved learning and memory | researchgate.netresearchgate.net |
| Contextual Fear Memory | Enhanced memory (when dosed appropriately) | frontiersin.orgnih.gov |
| Baseline Locomotion | No significant effect | frontiersin.orgnih.gov |
| Foot-shock Perception | No obvious sensory-motor effects | frontiersin.orgnih.gov |
Biophysical Techniques for Probing DNS-0056 Interactions
Biophysical techniques play a vital role in characterizing the interactions between small molecules, such as DNS-0056, and their biological targets at a molecular level. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry, which are essential for understanding the mechanism of action of a compound.
DNS-0056 functions as a PDE1 inhibitor with an reported IC50 value of 25 nM, indicating its potency in inhibiting the enzyme's activity. medkoo.com While specific biophysical studies solely focused on DNS-0056 were not detailed in the search results, research on related PDE1 inhibitors has involved techniques like X-ray crystallography. researchgate.netacs.org X-ray crystal structures of example compounds from the same chemical series as DNS-0056 in complex with the catalytic domains of PDE1B and PDE10A have been determined. researchgate.netacs.org Such structural studies are invaluable for visualizing the binding mode of inhibitors within the enzyme's active site, providing insights into the molecular basis for potency and selectivity. researchgate.netacs.org
General biophysical techniques applicable to studying interactions like that of DNS-0056 with PDE1 include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). jic.ac.uknih.gov SPR can provide real-time data on binding kinetics (association and dissociation rates) and affinity, while ITC directly measures the heat changes associated with binding, yielding thermodynamic parameters. jic.ac.uknih.gov Mass Photometry (MP) and Circular Dichroism (CD) spectroscopy can also offer complementary information regarding the molecular mass of interacting species or conformational changes upon binding, respectively. jic.ac.uk The integration of data from multiple biophysical methods is often employed to validate binding events and gain a comprehensive understanding of the interaction, sometimes conceptualized through a "validation cross" approach. nih.gov
Applying these biophysical techniques to DNS-0056 and its interaction with PDE1 isoforms would provide detailed quantitative data on its binding characteristics, further elucidating the molecular basis for its inhibitory activity and selectivity.
Advanced Spectroscopic and Imaging Modalities for DNS-0056 Research
Advanced spectroscopic and imaging modalities offer powerful, often non-invasive, approaches to investigate the biochemical and functional effects of compounds in biological systems. While direct studies tracking or visualizing DNS-0056 using these techniques were not prominently featured in the search results, these modalities are highly relevant for understanding the consequences of PDE1 inhibition in the brain.
Techniques such as Magnetic Resonance Spectroscopy (MRS) and Optical Spectroscopy (OS) are utilized for the non-invasive investigation of tissue properties and metabolism. washington.edu MRS, in particular, can identify and quantify specific metabolites in the brain and even measure metabolic flux. washington.edu Spectroscopic imaging (also known as Chemical Shift Imaging, CSI) is an extension of MRS that provides spatial distribution maps of metabolites, offering a form of "molecular imaging". washington.edumeduniwien.ac.atstanford.edumeduniwien.ac.at Advanced MR techniques, including those performed at high magnetic field strengths (e.g., 7T), can achieve high spatial resolution and differentiate a wider range of metabolites, providing detailed metabolic profiles of brain regions. meduniwien.ac.atmeduniwien.ac.at
Although not directly applied to DNS-0056 in the provided context, these spectroscopic and imaging approaches could be instrumental in future research to explore the downstream effects of PDE1 inhibition by DNS-0056 on brain neurochemistry and metabolism. For instance, they could be used to investigate alterations in cyclic nucleotide levels (cAMP and cGMP), which are the substrates of PDE1, or changes in other neurotransmitters and energy metabolites in specific brain regions known to be involved in memory and cognition, such as the hippocampus. Such studies would complement behavioral findings by providing a neurobiological correlate to the observed cognitive enhancements.
The application of these advanced modalities, while technically challenging, holds significant potential for providing a more comprehensive understanding of how DNS-0056 exerts its effects within the complex environment of the living brain.
Mechanistic Elucidation and Pathway Analysis of Chemical Compound Dns 0056
Identification and Characterization of Molecular Targets of DNS-0056
DNS-0056 is characterized as a thienotriazolopyrimidinone compound that functions as a potent inhibitor of phosphodiesterase-1 (PDE1). nih.gov Specifically, it has been identified as an inhibitor of the PDE1B isoform. nih.gov In vitro studies have determined that DNS-0056 exhibits an inhibitory concentration 50% (IC50) of 25 nM against PDE1. nih.gov PDE1 enzymes are known to hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in numerous cellular processes. nih.gov The high expression of PDE1 in the brain underscores its significance as a molecular target for compounds like DNS-0056 in neurological contexts. nih.gov Studies have indicated that DNS-0056 is effective at brain concentrations approximately four times its IC50 for PDE1B, while demonstrating significantly lower potency against other phosphodiesterase isoforms like PDE4D.
A summary of the primary molecular target and its characteristics is presented in the table below:
| Target | Type of Inhibition | IC50 (in vitro) | Key Location of Expression |
| PDE1 | Inhibitor | 25 nM nih.gov | Brain nih.gov |
| PDE1B | Inhibitor | N/A | Brain |
Cellular and Subcellular Mechanisms of Action of DNS-0056
The fundamental cellular mechanism of action of DNS-0056 involves the inhibition of PDE1-mediated hydrolysis of cyclic nucleotides. nih.gov By blocking the activity of PDE1, DNS-0056 leads to an increase in the intracellular concentrations of both cAMP and cGMP. nih.gov These elevated levels of cyclic nucleotides, acting as second messengers, play crucial roles in mediating a wide array of intracellular signaling events. Research involving other PDE inhibitors has shown increases in cGMP levels in specific brain regions, such as the striatum in rats and mice. nih.gov The modulation of cyclic nucleotide levels by PDE1 inhibition is understood to contribute to the strengthening of synaptic functions.
Modulation of Biological Signaling Pathways by DNS-0056
The primary biological signaling pathways modulated by DNS-0056 are those regulated by the cyclic nucleotides, cAMP and cGMP. nih.gov The increase in intracellular concentrations of these second messengers downstream of PDE1 inhibition impacts various signaling cascades. Elevated cGMP levels, for instance, can exert downstream control over proteins vital for cognitive maintenance. nih.gov The NO/cGMP/CREB phosphorylation pathway is particularly relevant in the context of cognitive function and neurodegenerative disorders like Alzheimer's disease, and PDE inhibitors are being investigated for their potential to target this pathway for cognitive improvement. Phosphorylation of the cAMP response element-binding protein (CREB) is a key event recognized for its importance in synaptic plasticity. The modulation of these cyclic nucleotide-dependent pathways by DNS-0056 is central to its observed biological effects, particularly those related to memory enhancement.
Transcriptomic and Proteomic Responses to DNS-0056 Exposure
Investigating the global transcriptomic (changes in gene expression) and proteomic (changes in protein expression) responses to a compound like DNS-0056 can provide comprehensive insights into the cellular adaptive mechanisms and affected pathways. While transcriptomics and proteomics are established fields for studying the downstream effects of drug exposure and PDE inhibition in general, specific research findings detailing the transcriptomic or proteomic responses directly attributable to DNS-0056 exposure were not identified in the currently available search results. Therefore, a detailed analysis of specific gene or protein expression changes induced by this compound cannot be provided based on the gathered information.
Epigenetic Investigations Related to DNS-0056 Research
Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in regulating gene expression and can be influenced by cellular signaling pathways. The modulation of cyclic nucleotide levels by PDE inhibitors has been suggested to potentially influence epigenetic mechanisms. However, specific research findings or data from epigenetic investigations directly related to the effects of DNS-0056 were not identified in the available literature. While the link between cyclic nucleotides and epigenetic regulation is an area of ongoing research, there is no specific data on DNS-0056's impact on the epigenome presented in the provided sources.
Observed Research Findings and Biological Effects of Chemical Compound Dns 0056 Non Clinical Contexts
Observed Biological Outcomes in In Vitro Models Treated with DNS-0056
In vitro studies have characterized DNS-0056 as an inhibitor of phosphodiesterase-1 (PDE1). medkoo.com Specifically, it has been shown to inhibit PDE1B. researchgate.netnih.govresearchgate.netfrontiersin.org Research indicates that DNS-0056 exhibits an IC50 value of 25 nM against PDE1. medkoo.com Studies involving related thienotriazolopyrimidinone compounds have included the determination of X-ray crystal structures in complex with the catalytic domain of PDE1B and PDE10A, which aided in optimizing PDE1B potency and selectivity. researchgate.net
Table 5.1.1: In Vitro PDE1 Inhibition Data for DNS-0056
| Compound | Target Enzyme | IC50 (nM) |
| DNS-0056 | PDE1 | 25 |
| DNS-0056 | PDE1B | - |
Note: Specific IC50 for PDE1B was indicated as being near brain concentrations showing effect in rats, but a precise in vitro value for PDE1B was not consistently reported across sources within the allowed scope. acs.org
Physiological and Behavioral Alterations in Non-Human Model Organisms Under DNS-0056 Influence
Studies utilizing non-human model organisms, primarily rats, have investigated the physiological and behavioral effects of DNS-0056. The compound has been described as orally bioavailable and brain-penetrating. researchgate.netnih.govnih.gov Research has demonstrated that DNS-0056 exhibits memory-enhancing properties in rat models. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgmedkoo.com
In object recognition memory tasks in rats, DNS-0056 improved learning and memory. researchgate.netnih.gov In studies examining contextual fear memory in rats, DNS-0056 significantly enhanced memory 24 hours after training when administered prior to training. researchgate.netfrontiersin.org When administered immediately after contextual conditioning, a significant enhancement of 24-hour memory was also observed. nih.govresearchgate.net However, administration 1 hour or 3 hours after training did not produce this effect, nor did administration prior to the memory test, suggesting an influence on memory consolidation rather than retrieval. nih.govresearchgate.net
Notably, DNS-0056 did not appear to affect baseline locomotion or the perception of foot-shock during conditioning, indicating an absence of obvious sensory-motor effects in these studies. researchgate.netfrontiersin.org
Table 5.2.1: Summary of Behavioral Effects of DNS-0056 in Rat Models
| Behavioral Task | Administration Timing | Observed Effect on Memory | Reference |
| Object Recognition | Prior to training | Enhanced learning/memory | researchgate.netnih.gov |
| Contextual Fear Memory | Prior to training | Enhanced 24-h memory | researchgate.netfrontiersin.org |
| Contextual Fear Memory | Immediately post-trial | Enhanced 24-h memory | nih.govresearchgate.net |
| Contextual Fear Memory | 1 hour post-trial | No effect | nih.govresearchgate.net |
| Contextual Fear Memory | 3 hours post-trial | No effect | nih.gov |
| Contextual Fear Memory | Prior to retrieval | No effect | nih.govresearchgate.net |
| Baseline Locomotion | Prior to training | No effect | researchgate.netfrontiersin.org |
| Foot-shock Perception | During conditioning | No effect | researchgate.netfrontiersin.org |
Interplay of DNS-0056 with Other Chemical Entities in Research Settings
DNS-0056 is studied within the broader context of phosphodiesterase inhibition, particularly focusing on PDE1. Research has examined DNS-0056 alongside other compounds known to inhibit PDE activity. researchgate.netnih.govnih.govnih.gov
One study investigated the effect of DNS-0056, identified as a PDE1B inhibitor, on cyclic nucleotide (cAMP and cGMP) levels in the rodent brain. nih.gov This research involved administering DNS-0056 individually and also in combination with inhibitors of other PDE isoforms, including a PDE2A inhibitor (PF-05180999), a PDE9A inhibitor (PF-4447943), and a PDE10A inhibitor (MP10 or PF-2545920), to assess changes in cyclic nucleotide concentrations in different brain regions. nih.gov
Comparative Studies of DNS-0056 with Structurally Related Research Probes
DNS-0056 has been compared to other research probes in the investigation of PDE1 inhibition and its effects on cognition. It is a thienotriazolopyrimidinone-based compound. researchgate.netnih.gov Comparative discussions in the literature place DNS-0056 alongside other PDE1 inhibitors such as ITI-214, highlighting similarities or differences in their observed effects on memory in rodent models. nih.govnih.gov For instance, ITI-214, another brain-penetrant PDE1 inhibitor, has also shown efficacy in rat object recognition memory. nih.gov DNS-0056 has also been mentioned as a pre-clinical tool molecule in comparison to other PDE1B inhibitors under development, such as Lu AF88434. nih.gov The discovery of DNS-0056 emerged from research into a series of thienotriazolopyrimidinone PDE1 inhibitors. researchgate.net
Synthetic Strategies and Structural Modification Approaches for Chemical Compound Dns 0056 Research
Methodologies for the Chemical Synthesis of DNS-0056
The synthesis of DNS-0056 (compound 16k) is described within the context of the discovery of a series of selective PDE1 inhibitors nih.gov. The general synthetic route for the core structure involves several key steps, starting from protected piperidinones nih.gov.
A described synthetic approach for related piperidinothiophene analogues involves the reaction of protected piperidinones with elemental sulfur and malononitrile (B47326) nih.gov. This reaction yields intermediates that are subsequently converted to ethyl carbamates nih.gov. Heating these carbamates with formylhydrazine (B46547) leads to the formation of the tetracyclic thienotriazolopyrimidinone core structure nih.gov.
The introduction of substituted benzyl (B1604629) groups, such as the 2-fluoro-4-methoxybenzyl group found in DNS-0056, is achieved through N-alkylation nih.gov. Following N-alkylation, protecting groups are typically removed to yield the final compounds nih.gov.
DNS-0056 (compound 16k) was specifically prepared using a general method referred to as "general method C" in the reported research nih.gov. While the full, explicit step-by-step synthesis solely for DNS-0056 was not detailed in the provided snippets, the general methodologies applied to the series of compounds it belongs to involve the transformations outlined above nih.gov. The compound is also noted as being potentially available via custom synthesis, suggesting a defined, albeit perhaps not widely published in complete detail, synthetic pathway nih.gov.
Rational Design and Synthesis of DNS-0056 Analogues and Derivatives for Research
The research into PDE1 inhibitors, which led to the identification of DNS-0056, involved the rational design and synthesis of a series of analogues and derivatives nih.gov. This approach is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetic profiles nih.gov.
The synthetic methodologies described for the core thienotriazolopyrimidinone structure provide a versatile platform for generating structural variations nih.gov. Modifications can be introduced at various positions on the molecule, including the N-linked benzyl group and the piperidine (B6355638) ring, by employing different starting materials or reaction conditions during the synthesis nih.gov.
For instance, the synthesis of various analogues involved the introduction of different substituted benzyl groups via N-alkylation nih.gov. This systematic variation allows researchers to study how changes in the electronic and steric properties of the benzyl substituent impact PDE1 inhibitory activity and selectivity nih.gov. Similarly, modifications on the piperidine ring were explored in the synthesis of piperidinothiophene analogues nih.gov.
The synthesis of these analogues, utilizing the general methods established for the series, enables detailed SAR studies to identify key structural features responsible for potent and selective PDE1 inhibition and desirable pharmacological properties nih.gov.
Optimization of Synthetic Routes for DNS-0056 and Related Compounds
While the provided search results describe the synthetic methodologies used to prepare DNS-0056 and its analogues as part of a discovery effort, detailed information specifically on the optimization of these synthetic routes is not explicitly available in the snippets nih.govnih.gov.
Analytical and Quantitation Methodologies for Dns 0056 in Academic Research
Development and Validation of Analytical Techniques for DNS-0056 Detection
The investigation of compounds like DNS-0056 in academic research requires the establishment of specific and sensitive analytical techniques. While detailed protocols for the development and validation of DNS-0056 detection methods are not extensively described in the provided literature, the execution of pharmacokinetic studies and in vivo experiments implies the existence of such validated methodologies researchgate.net. The development process for detecting a small molecule like DNS-0056 in complex biological matrices typically involves selecting an appropriate analytical platform capable of distinguishing the compound from endogenous substances and potential metabolites.
Validation of these methods is a critical step to ensure the reliability and accuracy of the data obtained. Key validation parameters commonly assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. Specificity confirms that the method accurately measures DNS-0056 without interference from other components in the sample matrix. Linearity establishes a proportional relationship between the compound concentration and the instrument response over a defined range. Accuracy and precision assess how close the measured values are to the true concentration and the reproducibility of the measurements, respectively. LOD and LOQ define the lowest concentrations that can be detected and reliably quantified. Stability studies ensure that the compound remains stable in the matrix under the conditions of sample collection, processing, and analysis.
The successful execution of studies investigating the effects of DNS-0056 on cyclic nucleotide levels in rodent brains and cerebrospinal fluid (CSF) underscores the necessity for validated methods capable of accurately determining the presence and concentration of the inhibitor itself in these complex biological environments researchgate.netresearchgate.netyok.gov.tr.
Quantification of DNS-0056 in Complex Biological Matrices for Research Samples
Quantifying DNS-0056 in complex biological matrices such as brain tissue and CSF is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These data are crucial for correlating the administered dose with the exposure levels at the site of action and the observed pharmacological effects. Research involving the administration of DNS-0056 to rodents and subsequent analysis of cyclic nucleotide changes in brain regions highlights the requirement for reliable quantification methods for the parent compound in these tissues researchgate.netresearchgate.netyok.gov.tr.
Biological matrices present significant challenges for analytical quantification due to their complex composition, which can lead to matrix effects that interfere with analyte detection. Sample preparation techniques are therefore critical to isolate and concentrate DNS-0056 from the matrix while removing interfering substances. Common sample preparation methods for biological tissues and fluids include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
While the provided information focuses on the quantification of downstream biomarkers (cyclic nucleotides) following DNS-0056 administration researchgate.netresearchgate.netyok.gov.tr, the ability to accurately quantify DNS-0056 in the same biological samples is a prerequisite for interpreting the relationship between drug exposure and the observed biochemical or behavioral outcomes. The development of "robust sample harvesting and bioanalytical methods to quantify cNT levels in rodent brain and cerebrospinal fluid (CSF)" implies a parallel or preceding effort to quantify the administered compound itself in these matrices researchgate.netresearchgate.netyok.gov.tr.
Advancements in Spectrometric and Chromatographic Methods for DNS-0056 Analysis
Spectrometric and chromatographic techniques are fundamental to the analysis and quantification of small molecules like DNS-0056 in research settings. Advancements in these methodologies have significantly improved the sensitivity, specificity, and throughput of bioanalytical assays.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used to separate the analyte (DNS-0056) from other components in the sample matrix. Different modes of HPLC, including reversed-phase HPLC (RP-HPLC), are commonly employed based on the chemical properties of the analyte and matrix yok.gov.tr. The separation achieved by chromatography is often coupled with sensitive detection methods.
Mass spectrometry (MS) is a powerful spectrometric technique frequently coupled with chromatography (e.g., LC-MS or LC-MS/MS) for the identification and quantification of compounds in complex biological samples yok.gov.tr. LC-MS/MS offers high sensitivity and specificity by selecting and detecting ions based on their mass-to-charge ratio and fragmentation patterns, making it particularly suitable for trace analysis of compounds in biological matrices like brain tissue and CSF. The use of LC-MS/MS has been reported in the context of evaluating the brain distribution of related compounds and quantifying cyclic nucleotides in similar studies involving PDE inhibitors yok.gov.tr.
Other chromatographic techniques, such as micellar liquid chromatography (MLC), have also been mentioned in the analysis of samples in related research, indicating the exploration of various separation strategies yok.gov.tr. While specific details of the spectrometric and chromatographic parameters used exclusively for DNS-0056 quantification are not provided in the snippets, the reported use of techniques like LC-MS/MS and HPLC in studies involving PDE inhibitors in biological matrices suggests that similar advanced methods are likely applied for the analysis of DNS-0056 to achieve the necessary sensitivity and selectivity. Spectroscopic analysis in a broader sense might also be employed for structural confirmation or characterization during the compound's development researchgate.net.
| Method Type | Specific Techniques Mentioned/Implied | Application in DNS-0056 Research Context (Inferred/Stated) |
| Chromatography | HPLC (RP-HPLC, Radio-HPLC), MLC | Separation of DNS-0056 from biological matrix components; Analysis of samples in studies involving PDE inhibitors researchgate.netyok.gov.tr. |
| Spectrometry | Mass Spectrometry (coupled with chromatography, e.g., LC-MS/MS) | Identification and quantification of DNS-0056 in complex biological matrices; Quantification of related biomarkers yok.gov.tr. |
| Bioanalytical | Robust sample harvesting and bioanalytical methods for cNT quantification | Underlying requirement for quantifying DNS-0056 in rodent brain and CSF for pharmacokinetic correlation researchgate.netresearchgate.netyok.gov.tr. |
Broader Academic Implications and Future Research Trajectories for Chemical Compound Dns 0056
Utility of DNS-0056 as a Research Tool or Chemical Probe
DNS-0056 serves as a valuable chemical probe for selectively inhibiting PDE1B activity in research settings. By modulating PDE1B, researchers can investigate the downstream effects on cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are critical second messengers involved in numerous cellular processes, particularly in neurons. Studies utilizing DNS-0056 have demonstrated its ability to enhance memory in rodent models, highlighting the involvement of PDE1B in cognitive processes such as object recognition and contextual memory ambeed.comambeed.com.
The use of DNS-0056 as a pharmacological tool has been instrumental in differentiating the roles of various phosphodiesterase isoforms in complex biological pathways. For instance, it has been employed in studies alongside inhibitors of other PDE subtypes (PDE2A, PDE9A, and PDE10A) to dissect their individual and combined impacts on central nervous system cyclic nucleotide levels. This allows for a more nuanced understanding of the specific contributions of PDE1B to neuronal signaling compared to other PDEs.
While DNS-0056 exhibits selectivity for PDE1B, its interaction with the catalytic domain of PDE10A has also been noted through X-ray crystallography, suggesting potential off-target considerations that researchers must account for when interpreting results obtained with this probe nih.gov. Despite facing development challenges, its established activity and characterization in published studies make it a useful reference compound for comparing the effects of novel PDE1B inhibitors.
Integration of DNS-0056 Research into Systems Biology and Network Pharmacology
Research involving DNS-0056 contributes to the broader fields of systems biology and network pharmacology by providing data points on how specific modulation of PDE1B impacts complex biological networks. By inhibiting PDE1B, DNS-0056 influences the intricate balance of cAMP and cGMP signaling, which are integrated into numerous cellular pathways regulating neuronal function, plasticity, and ultimately, behavior.
Studies using DNS-0056 in animal models of cognitive function offer insights into the systemic effects of PDE1B inhibition on memory circuits. The observed memory enhancement in rats, for example, provides evidence for the involvement of PDE1B in the neural networks underlying learning and memory consolidation ambeed.comambeed.com. This type of data can be integrated into computational models used in systems biology to map the functional consequences of altering cyclic nucleotide dynamics within specific brain regions.
Furthermore, understanding the activity of DNS-0056 within the context of the broader PDE family and their interacting signaling pathways is crucial for network pharmacology approaches. PDE inhibitors often exhibit effects on multiple targets or influence interconnected pathways, and data from studies with probes like DNS-0056 help to build a more comprehensive picture of these interactions. Although DNS-0056's development was halted, the academic data generated from its use remain valuable for validating PDE1B as a target within these complex biological systems and informing the design of future, more optimized compounds.
Unexplored Avenues for Mechanistic and Translational Research (Non-Clinical) on DNS-0056
Despite the existing research on DNS-0056's effects on memory and cyclic nucleotides, several non-clinical research avenues remain unexplored. A deeper mechanistic understanding of how PDE1B inhibition by DNS-0056 translates into enhanced memory at the cellular and synaptic level could be further investigated. This could involve detailed studies on its impact on long-term potentiation (LTP) or other forms of synaptic plasticity in relevant brain regions like the hippocampus and striatum, where PDE1B is predominantly expressed nih.govambeed.com.
Further research could explore the precise binding kinetics and conformational changes induced by DNS-0056 upon interaction with PDE1B, potentially utilizing advanced structural biology techniques beyond the initial X-ray crystallography that showed interaction with PDE1B and PDE10A nih.gov. This could provide valuable information for structure-activity relationship studies and the design of more selective and potent inhibitors.
The pharmacokinetic limitation of significant brain efflux that hindered DNS-0056's therapeutic development presents an opportunity for academic research into the mechanisms of this efflux. Investigating the specific transporters involved and the structural features of DNS-0056 that contribute to this efflux could provide generalizable knowledge for designing central nervous system-penetrant compounds in the future.
Furthermore, exploring the effects of DNS-0056 in a wider range of preclinical models for other neurological or psychiatric conditions where PDE1B might play a role, beyond just memory impairment, could reveal novel potential applications or shed light on underlying disease mechanisms.
Challenges and Opportunities in the Academic Study of DNS-0056
One of the primary challenges in the academic study of DNS-0056 is its known pharmacokinetic limitation, specifically the significant efflux from the brain nih.govnih.gov. This necessitates careful consideration of dosing and administration routes in animal studies to ensure adequate central nervous system exposure for probing PDE1B activity. Researchers must account for this when designing experiments and interpreting results, potentially requiring the use of higher doses or alternative administration methods compared to compounds with better brain penetration.
Another challenge lies in the need for comprehensive selectivity profiling. While DNS-0056 is described as a selective PDE1B inhibitor, the extent of its selectivity across all PDE isoforms and potential off-targets needs thorough characterization to ensure that observed biological effects are indeed attributable to PDE1B inhibition nih.gov. The reported interaction with PDE10A, for example, highlights this need nih.gov.
Despite these challenges, DNS-0056 offers several opportunities for academic research. Its established, albeit limited, efficacy in preclinical memory models provides a starting point for investigating the fundamental role of PDE1B in cognition. Researchers can use DNS-0056 as a tool to validate findings from genetic or other pharmacological manipulations of PDE1B.
The availability of DNS-0056 as a characterized chemical entity allows for comparative studies with novel PDE1B inhibitors synthesized in academic labs, helping to benchmark their potency, selectivity, and in vivo effects. Furthermore, studying the reasons behind its poor brain penetration can serve as a valuable case study for medicinal chemists working on central nervous system drugs.
Ethical Considerations in Pre-Clinical Research Involving Novel Chemical Entities like DNS-0056
Pre-clinical research involving novel chemical entities such as DNS-0056, particularly in animal models, is subject to significant ethical considerations. A fundamental principle is the necessity to balance the potential scientific and societal benefits of the research against the ethical costs, particularly concerning animal welfare. The use of animal models must be justified by a strong scientific rationale and the potential to gain knowledge that cannot be obtained through alternative methods.
Rigor in study design and reporting is an ethical imperative in preclinical research. Poorly designed or reported studies can lead to misleading results, unnecessary use of animals, and hinder the translation of findings. Ethical guidelines emphasize the need for transparency, accurate reporting of methods and results, and addressing potential biases.
Although ethical considerations related to vulnerable human populations are primarily relevant to clinical research, the principle of minimizing harm and ensuring responsible conduct of research is paramount throughout the research pipeline, starting from preclinical studies. Any future research involving modifications of DNS-0056 or similar compounds would need to adhere strictly to national and international guidelines for the ethical use of animals in research.
Compound Information
| Compound Name | PubChem CID |
| DNS-0056 | 72706442 |
Data Table: Effect of PDE1B Inhibition by DNS-0056 on Memory in Rats
| Study Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Object Recognition | Oral | 0.3 | Enhanced memory | nih.govambeed.comambeed.com |
| Contextual Memory | Oral | 0.3 | Enhanced consolidation (when dosed immediately after training) | ambeed.comambeed.com |
Q & A
Q. How do I design iterative experiments to explore DNS-0056's unknown mechanisms?
- Methodological Answer :
- Employ exploratory sequential design:
Pilot studies to identify key variables.
Refine methods based on preliminary data (e.g., adjusting concentration ranges).
Validate through confirmatory trials.
Data Management & Reporting
Q. What standards govern DNS-0056 data documentation for peer review?
- Methodological Answer :
- Follow Journal of Pedagogical Perspectives guidelines:
- Abstract: Limit to one page, excluding statistical details.
- Keywords: Alphabetize terms (max 5).
- Citations: Use APA format for in-text and reference lists .
Q. How should I manage large DNS-0056 datasets (e.g., spectroscopic time-series)?
- Methodological Answer :
- Store raw data in structured repositories (e.g., Zenodo, Figshare).
- Use metadata tags (e.g., "DNS-0056_thermal_stability_2025") for traceability.
- Reference DMP (Data Management Plan) checklists for compliance .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
